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The table below summarizes the key toxicological findings and the established No-Observed-Adverse-Effect

Level (NOAEL) from a 28-day repeated-dose study in animal models [1].

Toxicological Findings in Sprague-Dawley

Findings in Beagle Dogs Reversibility
Aspect Rats
General Unscheduled mortality at 5 Not specified Most effects were
Toxicity and 10 mg/kg/day [1] reversible after a
14-day recovery
period [1]
Primary Myelosuppression, Myelosuppression, Consistent with
Toxicities Immunosuppression, Immunosuppression, pharmacologic
Hematological toxicity, Hematological toxicity, action of
Moderate liver, pancreas, and  Moderate liver, pancreas, and  PI3K/mTOR
kidney toxicity [1] kidney toxicity [1] inhibitors [1]
NOAEL < 2 mg/kg/day [1] 1 mg/kg/day [1] -
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Q1: What are the most critical toxicities to monitor during non-clinical studies with GRD081? A: The
primary dose-limiting toxicities identified are myelosuppression (bone marrow suppression) and
immunosuppression, alongside hematological toxicity and moderate effects on the liver, pancreas, and

kidneys [1]. Monitoring should include:

e Complete Blood Count (CBC) with differential: To track hematological changes and signs of
myelosuppression.

¢ Clinical Chemistry Panels: Focus on markers of liver function (e.g., ALT, AST), pancreatic function
(e.g., amylase, lipase), and kidney function (e.g., BUN, creatinine).

¢ Histopathological Examination: Of bone marrow, spleen, lymph nodes, liver, pancreas, and kidneys
at study termination.

Q2: Are the toxic effects of GRD081 reversible? A: Yes. The 28-day study indicated that most of the
adverse effects induced by GRD081 were reversible upon discontinuation of treatment following a 14-
day recovery period [1]. This is a critical consideration for designing clinical trial dosing schedules (e.g.,

intermittent dosing) to allow for patient recovery.

Q3: What is the recommended starting dose for a follow-up study, and how does it differ between

species? A: The No-Observed-Adverse-Effect Level (NOAEL) provides guidance for dose selection [1]:

e For rats, the NOAEL was established at less than 2 mg/kg/day.

e For beagle dogs, the NOAEL was 1 mgl/kgl/day. These NOAELs should be used as the upper limit
for starting doses in subsequent subchronic or chronic studies. The species difference highlights the
importance of cross-species toxicokinetic and pharmacodynamic evaluations.

Experimental Protocol: Assessing Hematological
Toxicity
This protocol is adapted from standard preclinical toxicity studies and can be used to investigate GRD081's

myelosuppressive effects.

1. Objective To evaluate the hematological toxicity and potential myelosuppression induced by repeated oral

administration of GRDO081 in a rodent model.

2. Materials and Reagents

e Test Article: GRDO081, suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
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e Animals: Sprague-Dawley rats (or other relevant species), with appropriate group sizes.

¢ Equipment: Automated hematology analyzer, tubes with EDTA-K2 anticoagulant, standard surgical
tools.

3. Procedure

e Dosing and Groups: Randomly assign animals into groups:
o Control Group: Receives vehicle only.
o Low-Dose Group: GRD081 at or below the NOAEL (e.g., <2 mg/kg/day for rats).
o Mid-Dose Group: GRD081 at a dose expected to produce moderate toxicity.
o High-Dose Group: GRDO081 at a dose expected to produce clear toxic effects. Administer the
compound orally, once daily for 28 days.
¢ Blood Collection: Collect blood from the retro-orbital plexus or abdominal aorta under anesthesia at
specified intervals (e.g., pre-dose, Day 14, Day 28, and after a recovery period) into EDTA-K2 tubes
[1].
¢ Hematological Analysis: Analyze blood samples using an automated hematology analyzer within 2
hours of collection. Key parameters include:
White Blood Cell (WBC) count and differential
Red Blood Cell (RBC) count
Hemoglobin (HGB)
Hematocrit (HCT)
Platelet (PLT) count

[¢]

[¢]

[e]

o

(e]

4. Data Analysis

e Compare hematological parameters between treatment and control groups using appropriate
statistical tests (e.g., one-way ANOVA followed by post-hoc tests).

¢ Asignificant, dose-dependent decrease in WBCs, RBCs, and/or platelets would indicate
myelosuppression and hematological toxicity.

Visualizing Toxicity & Management Pathways

The following diagrams, created with Graphviz, outline the key signaling pathway and a proposed strategy

for managing toxicity.

1. GRD081 Pathway and Key Toxicities This diagram illustrates the primary molecular target of GRD081

and links the pathway inhibition to the observed organ toxicities [1].
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2. GRDO081 Toxicity Management Workflow This flowchart provides a logical sequence for monitoring
and responding to GRDO081-induced toxicities during a study, based on the findings that effects are often

reversible [1].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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